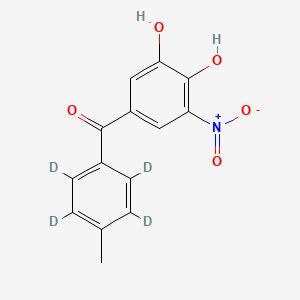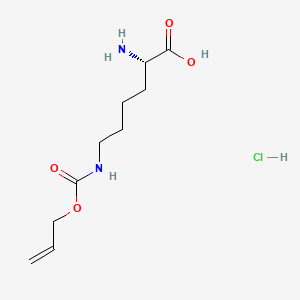
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific information on the compound , it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them. The compound likely has a complex structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions a compound can undergo are determined by its functional groups. For example, the acetylimino group might undergo reactions typical of imines, while the sulfonic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure. For example, the presence of a sulfonic acid group could make the compound soluble in water .Applications De Recherche Scientifique
Synthesis and Characterization
This compound, along with its derivatives, is pivotal in synthetic chemistry for creating a range of heterocyclic compounds. The synthesis involves acidylation and oxidation processes that yield target products with high purity and recovery rates. Such processes are essential for developing novel compounds with potential applications in materials science and chemistry. For instance, the synthesis of 2,5-disubstitute-1,3,4-thiadiazole highlights the conditions optimizing the yield and purity of these compounds, underscoring their significance in synthetic organic chemistry (Chen Hong-bo, 2009).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is critical for their application in designing materials with specific properties. Studies such as the one on "Bis(5-acetylamino-1,3,4-thiadiazole-2-sulfon)amide dihydrate" reveal the planar structure of acetylaminothiadiazolesulfonyl units, which is crucial for applications in molecular electronics and photonics. The detailed characterization provides insights into the electronic and optical properties of these compounds, which can be tailored for specific uses (M. Vinković et al., 1994).
Carbonic Anhydrase Inhibition Studies
While primarily associated with pharmacological activities, the inhibition of carbonic anhydrase by derivatives of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid also has implications in environmental and industrial processes. For example, the inhibition of bovine carbonic anhydrase by new sulfonamide compounds has been investigated, revealing their potential use in carbon capture and sequestration technologies (O. Arslan, 2001).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant activities of these compounds have been extensively studied, showing significant efficacy against various pathogens. This suggests their potential use in developing new antimicrobial agents and antioxidants. For instance, novel one-pot synthesis methods have led to compounds with notable efficacy against microbes, highlighting their role in addressing antibiotic resistance (U. K. Bhadraiah et al., 2021).
Photoreduction and Photosynthesis Studies
Investigations into the effects of similar compounds on photosystem II in isolated spinach chloroplasts reveal their potential impact on understanding photosynthesis mechanisms and designing photosynthesis-inspired solar energy conversion systems. Such studies contribute to the broader field of bioinspired materials science and energy research (J. Swader & B. Jacobson, 1972).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-acetylimino-4-methyl-1,3,4-thiadiazole-2-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSHBVPQTKPFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746925 |
Source


|
| Record name | (5Z)-5-(Acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid | |
CAS RN |
1312679-00-7 |
Source


|
| Record name | (5Z)-5-(Acetylimino)-4-methyl-4,5-dihydro-1,3,4-thiadiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B587614.png)


![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)


![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)
![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5](/img/no-structure.png)
![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)


![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)